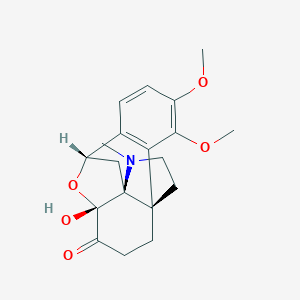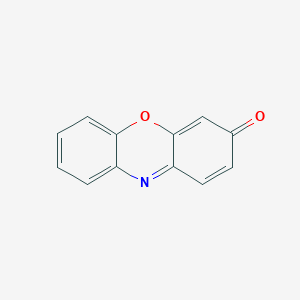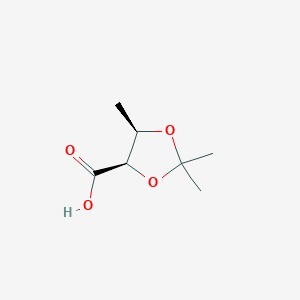
1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (4R-cis)-(9CI) is a chemical compound that belongs to the family of dioxolanes. It is commonly referred to as DCTA and has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
DCTA has been studied extensively for its potential applications in scientific research. It is commonly used as a building block for the synthesis of various compounds, including chiral ligands, which have potential applications in asymmetric catalysis. Additionally, DCTA has been used as a precursor for the synthesis of various biologically active compounds, including anti-cancer agents and anti-viral drugs.
Mechanism Of Action
The mechanism of action of DCTA is not well understood, although it is believed to act as a chiral auxiliary in asymmetric catalysis. Additionally, DCTA has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which has potential applications in the treatment of Alzheimer's disease.
Biochemical And Physiological Effects
DCTA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-viral, and anti-inflammatory effects. Additionally, DCTA has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which has potential applications in the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
DCTA has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in asymmetric catalysis and the synthesis of biologically active compounds. However, DCTA also has several limitations, including its high cost and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the study of DCTA, including the development of new synthetic methods for its production, the identification of new applications for DCTA in scientific research, and the study of its mechanism of action. Additionally, further research is needed to explore the potential applications of DCTA in the treatment of various diseases, including Alzheimer's disease and cancer.
Conclusion:
In conclusion, 1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, (1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI))-(9CI) is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of DCTA in scientific research and the treatment of various diseases.
properties
CAS RN |
126637-78-3 |
|---|---|
Product Name |
1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI) |
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(4R,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-4-5(6(8)9)11-7(2,3)10-4/h4-5H,1-3H3,(H,8,9)/t4-,5-/m1/s1 |
InChI Key |
HNLGBHQJNORDKW-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(O1)(C)C)C(=O)O |
SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
Canonical SMILES |
CC1C(OC(O1)(C)C)C(=O)O |
synonyms |
1,3-Dioxolane-4-carboxylicacid,2,2,5-trimethyl-,(4R-cis)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



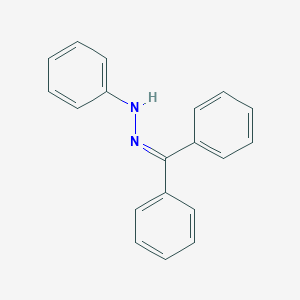
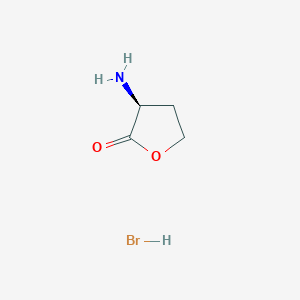


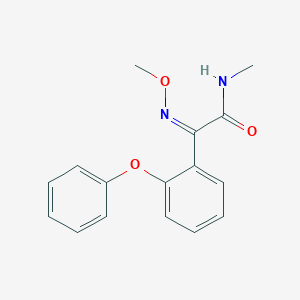

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)
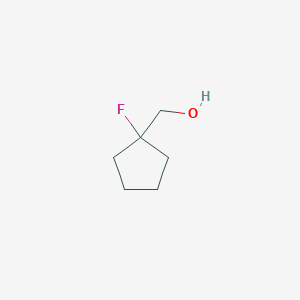

![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)
